molecular formula C19H16N2O5S B2886029 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 477547-35-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2886029
CAS No.: 477547-35-6
M. Wt: 384.41
InChI Key: WRUPNNQXWQJOCK-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a benzodioxole group, and a dimethoxybenzamide moiety

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties and applications.

Biology: In biological research, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory, antioxidant, and anticancer properties are of particular interest to researchers.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives under acidic or basic conditions. The benzodioxole group can be introduced through a nucleophilic substitution reaction, while the dimethoxybenzamide moiety is often added through a coupling reaction involving activated esters or acid chlorides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)indoles: These compounds share the benzodioxole group and are known for their anticancer properties.

  • N-(benzo[d][1,3]dioxol-5-yl)thiazoles: Similar to the compound , these compounds contain a thiazole ring and exhibit various biological activities.

  • N-(benzo[d][1,3]dioxol-5-yl)benzamides: These compounds feature a benzamide moiety and are studied for their potential therapeutic effects.

Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide stands out due to its combination of structural elements, which contribute to its unique chemical and biological properties. Its multifaceted applications and potential for further research make it a valuable compound in scientific and industrial contexts.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-13-5-12(6-14(8-13)24-2)18(22)21-19-20-15(9-27-19)11-3-4-16-17(7-11)26-10-25-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUPNNQXWQJOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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